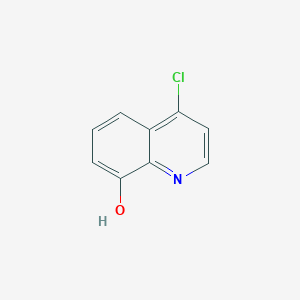

4-Chloroquinolin-8-ol

Descripción general

Descripción

4-Chloroquinolin-8-ol: is a chemical compound with the molecular formula C9H6ClNO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both chlorine and hydroxyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 4-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloroquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form 4-chloroquinoline.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: 4-Chloroquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 4-Chloroquinolin-8-ol exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values are as follows:

| Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.25 | 0.125 |

| Pseudomonas aeruginosa | 0.125 | 0.125 |

These results suggest that derivatives of this compound could be effective against antibiotic-resistant strains, making it a candidate for further investigation in antibiotic development.

Antimalarial Properties

this compound has been explored for its potential as a lead compound in developing new antimalarial drugs. Its mechanism involves interference with heme detoxification in the malaria parasite. Quantitative data on its efficacy against different strains of Plasmodium have shown promising results, with IC values indicating effective inhibition of parasite growth.

Anticancer Research

The compound has also been investigated for its anticancer properties. Studies reveal that it exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Key findings include:

- Cell Culture Studies : Researchers assess cell viability and apoptosis in response to varying concentrations of this compound.

- Mechanistic Insights : Investigations into its impact on cancer-related pathways suggest potential targeting of key proteins involved in cancer progression.

- In Vivo Studies : Animal models have demonstrated tumor regression upon treatment with this compound.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the industrial sector for:

- Production of Dyes and Pigments : Its chemical properties make it suitable for manufacturing specialty chemicals.

- Material Science : The compound's stability and reactivity allow it to be used in creating advanced materials.

Mecanismo De Acción

The mechanism of action of 4-Chloroquinolin-8-ol involves its interaction with specific molecular targets within cells. It is known to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in pathogens. The compound can also interfere with the function of bacterial cell membranes, causing cell lysis and death. The exact molecular pathways and targets are still under investigation, but its broad-spectrum activity suggests multiple modes of action.

Comparación Con Compuestos Similares

Quinolin-8-ol: Lacks the chlorine atom at the 4-position, resulting in different chemical properties and reactivity.

4-Chloroquinoline: Lacks the hydroxyl group at the 8-position, affecting its solubility and biological activity.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.

Uniqueness: 4-Chloroquinolin-8-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a lead compound in drug discovery highlight its importance in scientific research and industrial applications.

Actividad Biológica

4-Chloroquinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

This compound, with the chemical formula CHClNO, features a chlorine atom at the 4-position and a hydroxyl group at the 8-position of the quinoline structure. This unique arrangement contributes to its solubility and biological activity, distinguishing it from similar compounds such as chloroquine and quinolin-8-ol .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics:

| Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.25 | 0.125 |

| Pseudomonas aeruginosa | 0.125 | 0.125 |

These results suggest that derivatives of this compound could be effective against antibiotic-resistant strains .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in the context of COVID-19. Studies have shown that compounds with the 8-hydroxyquinoline nucleus can inhibit viral replication, with increasing lipophilicity enhancing their antiviral efficacy. The mechanism appears to involve interference with viral entry or replication processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound activates enzymes such as DT-diaphorase (NQO1), which are involved in redox reactions that can influence cellular responses to oxidative stress .

- Metal Chelation : Like other quinoline derivatives, it may act as a chelator for metal ions, which is crucial for the stability and function of various metalloproteins involved in cellular processes .

- Antioxidant Activity : Its structure allows it to scavenge free radicals, potentially reducing oxidative damage in cells .

Case Studies

Several studies have focused on the pharmacokinetics and therapeutic effects of this compound:

- Pharmacokinetics in Animal Models : In a study involving swine, pharmacokinetic parameters were analyzed after administration of halquinol (a related compound). The study found significant accumulation of metabolites over time, indicating that repeated dosing can lead to increased bioavailability and prolonged action .

- Anticancer Potential : A series of hybrids derived from quinoline structures were tested against cancer cell lines. The results demonstrated that modifications at specific positions on the quinoline ring could enhance anticancer activity, suggesting a pathway for developing targeted cancer therapies using derivatives of this compound .

Propiedades

IUPAC Name |

4-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPRJVQVGXOXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327643 | |

| Record name | 4-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57334-36-8 | |

| Record name | 4-Chloro-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57334-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.